molecular formula C17H20N2O2S B11543275 (5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 311332-66-8

(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11543275
CAS No.: 311332-66-8
M. Wt: 316.4 g/mol
InChI Key: JPBHOXFOHLNEBX-PTNGSMBKSA-N
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Description

(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a morpholine ring, a thiazolone core, and a benzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-(propan-2-yl)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazolone core. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the morpholine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(morpholin-4-yl)-5-[4-(methyl)benzylidene]-1,3-thiazol-4(5H)-one
  • (5Z)-2-(piperidin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one
  • (5Z)-2-(morpholin-4-yl)-5-[4-(ethyl)benzylidene]-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and thiazolone core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

311332-66-8

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H20N2O2S/c1-12(2)14-5-3-13(4-6-14)11-15-16(20)18-17(22-15)19-7-9-21-10-8-19/h3-6,11-12H,7-10H2,1-2H3/b15-11-

InChI Key

JPBHOXFOHLNEBX-PTNGSMBKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3

solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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